11-Ketotestosterone

Description

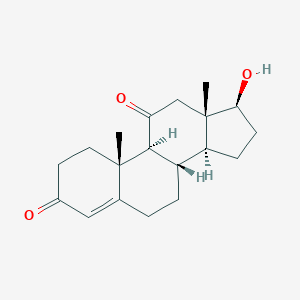

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPMRQZHJLJSBO-XQALERBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8036499, DTXSID20859491 | |

| Record name | 11-Ketotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-35-2, 87583-72-0 | |

| Record name | 11-Ketotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ketotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Ketotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETOTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF38W1A85U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of a Potent Androgen: A Technical Guide to 11-Ketotestosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long recognized as the principal androgen in teleost fish, 11-ketotestosterone (11-KT) is now emerging as a significant and potent androgen in humans with implications for a range of physiological and pathophysiological states. This technical guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, and physiological roles of 11-KT. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding and further investigation of this non-aromatizable androgen.

Introduction: The Discovery of a Primary Androgen

First identified in the plasma of sockeye salmon (Oncorhynchus nerka) in 1960 by Idler, Schmidt, and Ronald, this compound (11-KT) was established as the primary androgen responsible for male secondary sexual characteristics in many teleost fish.[1][2][3] For decades, its significance was thought to be confined to aquatic vertebrates. However, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have unveiled its presence and potent activity in humans.[4][5] This potent, non-aromatizable androgen is now implicated in various human conditions, including adrenarche, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC), making it a molecule of high interest for endocrine and cancer research.

Unlike testosterone, 11-KT cannot be converted to estrogens by the enzyme aromatase, meaning its biological effects are purely androgenic. Its potency as an agonist for the human androgen receptor (AR) is comparable to that of testosterone and, in some contexts, even dihydrotestosterone (DHT). This guide delves into the core technical details surrounding 11-KT, providing a foundational resource for its study and therapeutic targeting.

Biosynthesis of this compound

This compound is synthesized from precursor androgens through enzymatic reactions primarily occurring in the gonads and adrenal glands. Two main pathways have been identified, originating from testosterone and androstenedione, respectively.

Synthesis from Testosterone

The primary pathway for 11-KT synthesis involves the conversion of testosterone. This is a two-step process:

-

11β-Hydroxylation: Testosterone is first converted to 11β-hydroxytestosterone (11-OHT) by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). This enzyme is predominantly expressed in the adrenal glands.

-

11-Oxidation: Subsequently, 11-OHT is converted to 11-KT by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).

Synthesis from Androstenedione

An alternative pathway begins with androstenedione (A4):

-

11β-Hydroxylation: Androstenedione is converted to 11β-hydroxyandrostenedione (11-OHA4) by CYP11B1.

-

11-Oxidation: 11-OHA4 is then converted to 11-ketoandrostenedione (11-KA4) by HSD11B2.

-

17-Ketoreduction: Finally, 11-KA4 is converted to 11-KT by an aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5.

The following diagram illustrates the biosynthetic pathways of this compound.

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its biological effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The activated AR-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological and pathological effects of androgens.

Competitive whole-cell binding assays have demonstrated that 11-KT and its 5α-reduced metabolite, 11-ketodihydrotestosterone (11-KDHT), bind to the human AR with affinities similar to testosterone and DHT.

The signaling pathway is depicted in the following diagram.

Quantitative Data Summary

This section summarizes key quantitative data related to the androgenic activity of 11-KT and its circulating levels.

Table 1: Comparative Androgen Receptor Binding Affinities and Potencies

| Compound | Relative Binding Affinity (vs. Mibolerone) | Relative Potency (vs. Mibolerone) | Ki (nM) |

| Mibolerone | 100 | 100 | 0.38 |

| Dihydrotestosterone (DHT) | 104.7 | 110.2 | 22.7 |

| 11-Ketodihydrotestosterone (11-KDHT) | Not Reported | Not Reported | 20.4 |

| Testosterone (T) | Not Reported | Not Reported | 34.3 |

| This compound (11-KT) | Not Reported | Not Reported | 80.8 |

Data compiled from studies using competitive whole-cell binding assays with the human androgen receptor. The Ki values indicate that while the synthetic androgen Mibolerone has the highest affinity, 11-KDHT and DHT have similar high affinities, followed by testosterone and 11-KT.

Table 2: Circulating Concentrations of this compound and Testosterone

| Species/Condition | This compound (nmol/L) | Testosterone (nmol/L) | Notes |

| Human (Men) | Similar levels to women | >20 times higher than women | Plasma levels show no sexual dimorphism for 11-KT. |

| Human (Women) | Similar to testosterone | Similar to 11-KT | 11-KT is a major androgen in women. |

| Prepubertal Children (Premature Adrenarche) | Significantly elevated | Significantly elevated | 11-KT is the dominant circulating androgen during adrenarche. |

| Castration-Resistant Prostate Cancer Patients | 0.03 - 2.39 (Median: 0.39) | < 0.5 | 11-KT is the predominant active androgen. |

| Sockeye Salmon (Post-spawned Male) | ~0.4 (12 µ g/100 ml) | Not Reported | Initial discovery and quantification. |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. This section outlines key experimental protocols.

Quantification of this compound in Plasma/Serum

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate quantification of steroid hormones.

Protocol Outline:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw plasma/serum samples on ice.

-

Add an internal standard (e.g., deuterated 11-KT).

-

Precipitate proteins using a suitable solvent (e.g., acetonitrile).

-

Centrifuge to pellet proteins.

-

Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).

-

Wash the cartridge to remove interfering substances.

-

Elute the steroids with an appropriate solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid).

-

Flow Rate: Optimized for the specific column and system.

-

Injection Volume: Typically 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Heated electrospray ionization (HESI) in positive mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Specific precursor-to-product ion transitions for 11-KT and the internal standard are monitored.

-

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of 11-KT in the samples.

-

The following diagram provides a workflow for the quantification of 11-KT using LC-MS/MS.

References

- 1. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Frontiers | Adrenal gland involvement in this compound production analyzed using LC-MS/MS [frontiersin.org]

- 5. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 11-Ketotestosterone in Human Adrenal Gland Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in steroid hormone analysis have brought to light the significant role of 11-oxygenated androgens, particularly 11-ketotestosterone (11-KT), in human physiology and pathophysiology. Traditionally considered the primary androgen in fish, 11-KT is now recognized as a potent androgen in humans, with the adrenal gland being the principal source of its precursors. This technical guide provides an in-depth overview of the biosynthesis, metabolism, signaling, and clinical relevance of 11-KT in the context of human adrenal gland function, tailored for researchers, scientists, and drug development professionals.

Biosynthesis and Metabolism of this compound

The production of 11-KT in humans is a multi-step process involving enzymes located in both the adrenal glands and peripheral tissues. The adrenal cortex, specifically the zona fasciculata and zona reticularis, is the primary site for the synthesis of 11-KT precursors from cholesterol.

There are two main pathways for the biosynthesis of 11-KT:

-

From Testosterone: The adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1) catalyzes the conversion of testosterone to 11β-hydroxytestosterone (11-OHT). Subsequently, 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), primarily found in peripheral tissues, converts 11-OHT to 11-KT.[1][2][3]

-

From Androstenedione (A4): Androstenedione is first converted to 11β-hydroxyandrostenedione (11-OHA4) by CYP11B1 in the adrenal gland.[1][3] 11-OHA4 is then converted to 11-ketoandrostenedione (11-KA4) by HSD11B2 in peripheral tissues. Finally, aldo-keto reductase family 1 member C3 (AKR1C3), present in various tissues including the adrenal gland, catalyzes the conversion of 11-KA4 to 11-KT.

The adrenal gland is crucial for the initial 11-hydroxylation step due to the high expression of CYP11B1. However, the final conversion to the potent androgen 11-KT largely occurs in peripheral tissues where HSD11B2 and AKR1C3 are expressed.

Signaling Pathways

The signaling pathways for the biosynthesis of this compound involve a series of enzymatic conversions primarily initiated in the adrenal gland and completed in peripheral tissues. The following diagram illustrates these pathways.

Quantitative Data on this compound and its Precursors

The circulating levels of 11-KT and its precursors can vary significantly between healthy individuals and those with adrenal disorders. The following tables summarize the available quantitative data.

Table 1: Circulating Levels of this compound and Precursors in Healthy Adults

| Steroid | Men (nmol/L) | Women (nmol/L) | Reference |

| 11β-hydroxyandrostenedione (11-OHA4) | 8.69 ± 2.88 | 7.72 ± 2.85 | |

| This compound (11-KT) | Similar to women | Similar to men | |

| Testosterone | ~22-fold higher than women | - |

Table 2: Circulating Levels of this compound in Adrenal Disorders

| Condition | This compound Levels | Reference |

| Congenital Adrenal Hyperplasia (21-hydroxylase deficiency) | On average three times higher than controls | |

| Congenital Adrenal Hyperplasia (11β-hydroxylase deficiency) | Low levels expected | |

| Polycystic Ovary Syndrome (PCOS) | Significantly elevated in some patients |

Table 3: Effects of ACTH Stimulation on 11-Oxygenated Androgens

| Steroid | Response to ACTH/CRH Stimulation | Reference |

| 11β-hydroxytestosterone (11-OHT) | Significantly higher after stimulation | |

| This compound (11-KT) | No significant difference before and after stimulation |

Experimental Protocols

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of steroid hormones, including 11-KT.

Experimental Workflow:

Protocol:

-

Sample Preparation: Serum samples are subjected to protein precipitation, often using acetonitrile or methanol, to remove interfering proteins.

-

Solid Phase Extraction (SPE): The supernatant is then passed through an SPE cartridge to isolate and concentrate the steroids.

-

Elution and Reconstitution: The steroids are eluted from the SPE cartridge, and the eluent is evaporated to dryness. The residue is reconstituted in a solvent suitable for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. Separation is achieved on a C18 or similar column, and detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 11-KT and its internal standard are monitored for quantification.

Androgen Receptor (AR) Transactivation Assay

This assay is used to determine the biological activity of androgens like 11-KT by measuring their ability to activate the androgen receptor.

Experimental Workflow:

Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-1) is cultured and co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a luciferase gene.

-

Hormone Treatment: The transfected cells are then treated with varying concentrations of 11-KT or other androgens.

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is proportional to the activation of the androgen receptor. The results are typically expressed as a fold-induction over the vehicle control.

Clinical Significance of this compound

The measurement of 11-KT is gaining clinical importance in the diagnosis and management of various adrenal and androgen-related disorders.

-

Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency, the most common form of CAH, there is a significant accumulation of precursors that are shunted into the androgen synthesis pathway, leading to elevated levels of 11-KT. Conversely, in 11β-hydroxylase deficiency, 11-KT levels are expected to be low. This makes 11-KT a potentially valuable biomarker for differentiating between different forms of CAH.

-

Polycystic Ovary Syndrome (PCOS): A significant subset of women with PCOS exhibit elevated levels of 11-KT, often in the absence of elevated testosterone. This suggests that adrenal androgen excess, specifically of 11-oxygenated androgens, plays a role in the pathophysiology of PCOS in these individuals.

-

Premature Adrenarche: Elevated levels of 11-KT have been observed in children with premature adrenarche, indicating its contribution to the early onset of pubic hair and other signs of androgen excess.

-

Prostate Cancer: In castration-resistant prostate cancer, where testicular androgen production is suppressed, the adrenal gland can become a significant source of androgens that drive tumor growth. 11-KT has been identified as a key adrenal-derived androgen in this context.

Conclusion

This compound is an emerging and potent androgen with significant implications for human adrenal gland function and related pathologies. Its biosynthesis, primarily initiated in the adrenal glands and completed in peripheral tissues, highlights a complex interplay between different organs in regulating androgen balance. The ability to accurately measure 11-KT using advanced techniques like LC-MS/MS is crucial for understanding its physiological roles and for its application as a clinical biomarker. For researchers and drug development professionals, targeting the enzymes involved in 11-KT synthesis presents a novel therapeutic avenue for a range of androgen-dependent conditions. Further research into the regulation and tissue-specific actions of 11-KT will undoubtedly provide deeper insights into adrenal endocrinology and open new possibilities for targeted therapies.

References

- 1. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adrenal gland involvement in this compound production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Adrenal gland involvement in this compound production analyzed using LC-MS/MS [frontiersin.org]

The Androgenic Potency of 11-Ketotestosterone: A Technical Guide to its Mechanism of Action via the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Ketotestosterone (11-KT) is an oxidized and potent androgen that has emerged as a significant player in both physiological and pathological contexts, including castration-resistant prostate cancer (CRPC). Unlike testosterone, 11-KT is a non-aromatizable androgen, meaning its effects are purely androgenic. This technical guide provides an in-depth analysis of the mechanism of action of 11-KT through the androgen receptor (AR), presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Androgen Receptor Binding and Transactivation

The biological effects of 11-KT are mediated through its binding to and activation of the androgen receptor, a ligand-activated transcription factor.[1] The canonical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), subsequent dimerization, and translocation into the nucleus.[2][3] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter and enhancer regions of target genes, thereby modulating their transcription.[2][3]

Signaling Pathway

Quantitative Analysis of this compound Activity

Competitive binding assays and transactivation studies have been employed to quantify the interaction of 11-KT with the human androgen receptor and to compare its potency with other endogenous androgens.

Androgen Receptor Binding Affinity

The binding affinity of 11-KT to the human AR has been determined through competitive whole-cell binding assays. These studies reveal that 11-KT binds to the AR with an affinity comparable to that of testosterone (T).

| Compound | Inhibition Constant (Ki) (nM) |

| This compound (11-KT) | 80.8 |

| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 |

| Testosterone (T) | 34.3 |

| Dihydrotestosterone (DHT) | 22.7 |

| Mibolerone (Mib) | 0.38 (Kd) |

| Table 1: Comparative binding affinities of various androgens to the human androgen receptor. Data from Pretorius et al. (2016). |

Transactivation Potency and Efficacy

Transactivation assays using reporter genes under the control of AREs demonstrate that 11-KT is a potent and efficacious agonist of the human AR. Its potency and efficacy are comparable to that of testosterone.

| Compound | Relative Agonist Potency (vs. Mibolerone) | Relative Efficacy (vs. Mibolerone) |

| This compound (11-KT) | Comparable to T | Comparable to T |

| 11-Ketodihydrotestosterone (11-KDHT) | Comparable to DHT | Comparable to DHT |

| Testosterone (T) | - | - |

| Dihydrotestosterone (DHT) | - | - |

| Table 2: Relative agonist potency and efficacy of 11-KT compared to other androgens. Data from Pretorius et al. (2016). |

Downstream Effects: Regulation of Androgen Receptor Target Genes

Upon activation by 11-KT, the androgen receptor modulates the expression of a suite of target genes. Studies in androgen-dependent prostate cancer cell lines, such as LNCaP and VCaP, have confirmed that 11-KT induces the expression of well-established AR-regulated genes.

Known 11-KT Regulated Genes:

-

KLK3 (Prostate-Specific Antigen - PSA): A key biomarker for prostate cancer, its expression is upregulated by 11-KT.

-

TMPRSS2 (Transmembrane Protease, Serine 2): Involved in prostate carcinogenesis, its expression is induced by 11-KT.

-

FKBP5 (FK506-Binding Protein 5): A co-chaperone of the AR, its expression is upregulated by 11-KT.

Furthermore, transcriptomic analyses have identified a broader set of genes regulated by 11-KT. In CV1-ARLuc cells, 11-KT and testosterone were found to stimulate 41 of the 50 most highly upregulated genes, including SERPINA5, FKBP5, SGK1, FOLR1, and RHOU.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the interaction of 11-KT with the androgen receptor.

Competitive Androgen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound (e.g., 11-KT) for the AR by measuring its ability to compete with a radiolabeled androgen.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture COS-1 cells in appropriate media.

-

Transiently transfect the cells with an AR expression vector (e.g., pSVARo) using a suitable transfection reagent.

-

-

Whole-Cell Binding Assay:

-

Plate the transfected cells in multi-well plates.

-

Incubate the cells with a constant concentration of a radiolabeled AR agonist (e.g., 0.2 nM [³H]-Mibolerone) in the absence or presence of increasing concentrations of unlabeled competitor steroids (e.g., 11-KT, T, DHT).

-

Incubate for 16-24 hours to reach equilibrium.

-

-

Separation and Quantification:

-

Wash the cells to remove unbound radioligand.

-

Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay for AR Transactivation

This assay measures the ability of a compound to activate the transcriptional activity of the AR.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., PC-3, which has low endogenous AR expression) in appropriate media.

-

Co-transfect the cells with three plasmids:

-

An AR expression vector (e.g., pCMV-hAR).

-

A reporter plasmid containing a luciferase gene downstream of androgen response elements (e.g., pARE-Luc).

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with serial dilutions of the test compound (e.g., 11-KT) and a reference agonist (e.g., DHT). Include a vehicle control.

-

-

Incubation and Cell Lysis:

-

Incubate the cells for 24 hours to allow for gene expression.

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and calculate the half-maximal effective concentration (EC50) value.

-

Conclusion

This compound is a bona fide androgen that exerts its effects through the androgen receptor with a potency and efficacy comparable to testosterone. Its non-aromatizable nature makes it a pure androgen, and its significant presence in conditions like castration-resistant prostate cancer highlights its clinical relevance. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and target the androgen receptor signaling axis. Further investigation into the full spectrum of 11-KT-regulated genes and its role in various physiological and pathological states is warranted.

References

11-Ketotestosterone: Expanding Physiological Roles Beyond Reproduction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

11-Ketotestosterone (11-KT), a potent androgen primarily recognized for its critical role in male fish reproduction, is emerging as a significant bioactive steroid in mammals, including humans, with a spectrum of physiological functions extending beyond the reproductive axis. This technical guide provides an in-depth exploration of the non-reproductive roles of 11-KT, focusing on its involvement in the stress response, immune modulation, metabolism, and growth and development. We consolidate quantitative data, detail key experimental methodologies, and provide visual representations of signaling pathways and experimental workflows to support further research and therapeutic development.

Introduction

Historically characterized as the principal androgen in teleost fish, this compound (11-KT) is an 11-oxygenated C19 steroid that has garnered increasing attention for its physiological relevance in mammals.[1][2] Unlike testosterone, which is predominantly of gonadal origin, 11-KT is synthesized in both the adrenal glands and the gonads, contributing significantly to the circulating androgen pool, particularly in women and children.[2][3][4] Its unique metabolic pathway and potent androgenic activity, comparable to that of testosterone, underscore its potential involvement in a variety of physiological and pathophysiological processes beyond reproduction. This guide aims to provide a comprehensive technical overview of the non-reproductive functions of 11-KT, offering a valuable resource for researchers, scientists, and drug development professionals.

Biosynthesis of this compound

The synthesis of 11-KT involves a multi-step enzymatic process that can originate from either testosterone or androstenedione. The key enzymes involved are cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). In humans, CYP11B1 is primarily expressed in the adrenal glands, while HSD11B2 is found in various tissues, including the gonads.

There are two main pathways for 11-KT biosynthesis:

-

From Testosterone: Testosterone is first hydroxylated to 11β-hydroxytestosterone (11-OHT) by CYP11B1. Subsequently, 11-OHT is oxidized to 11-KT by HSD11B2.

-

From Androstenedione: Androstenedione is converted to 11β-hydroxyandrostenedione (11-OHA4) by CYP11B1, which is then converted to 11-ketoandrostenedione (11-KA4) by HSD11B2. Finally, 11-KA4 can be converted to 11-KT.

Biosynthesis pathways of this compound.

Physiological Functions Beyond Reproduction

Stress Response

11-KT has been shown to modulate the activity of the hypothalamic-pituitary-interrenal (HPI) axis, the fish equivalent of the mammalian hypothalamic-pituitary-adrenal (HPA) axis, which is central to the stress response. Studies in zebrafish have demonstrated that exposure to 11-KT can alter whole-body cortisol levels, the primary stress hormone in fish. Specifically, 11-KT exposure has been observed to increase resting cortisol levels in males and enhance the cortisol stress response in females. This suggests a complex and sex-specific role of 11-KT in modulating the physiological response to stressors.

Immune Modulation

The interplay between androgens and the immune system is a well-established area of research. While testosterone is often considered immunosuppressive, the specific role of 11-KT is still being elucidated. Some studies in fish have not found a direct relationship between circulating 11-KT concentrations and various immune parameters, suggesting that the immunocompetence handicap hypothesis may not be universally applicable across all vertebrates. However, the potent androgenic nature of 11-KT suggests it likely interacts with androgen receptors on immune cells, warranting further in-vitro investigation into its effects on macrophage and lymphocyte function.

Growth and Development

Emerging evidence points to a role for 11-KT in growth and development, particularly in skeletal maturation. Elevated levels of 11-KT have been associated with advanced bone age in certain clinical conditions, suggesting it may act as a potent androgen influencing skeletal development. This effect is likely mediated through the activation of androgen receptors in bone tissue, which can promote osteogenic differentiation.

Metabolism

Androgens are known to influence metabolism, and 11-KT is no exception. While it is described as weakly anabolic compared to testosterone, it is thought to play a role in preventing muscle breakdown. Its production in key metabolic organs like the adrenal glands and its potent androgenic activity suggest a potential role in regulating metabolic processes in tissues such as liver, adipose, and muscle. In porcine models, 11-KT has been shown to induce endothelial nitric oxide synthase (eNOS), suggesting a role in cardiovascular function.

Quantitative Data Summary

The following tables summarize key quantitative data related to the non-reproductive functions of 11-KT.

Table 1: Circulating Levels of this compound in Humans

| Population | 11-KT Concentration (ng/dL) | Reference |

| Healthy Men (15-18 years) | 36.5 (median); 14.0-91.3 (90% range) | |

| Healthy Women (15-18 years) | 29.1 (median); 11.0-75.1 (90% range) | |

| Men with CRPC | 0.39 nmol/L (median); 0.03–2.39 nmol/L (range) | |

| Patient with Wiedemann-Steiner Syndrome and advanced bone age | 26.3 - 33.8 |

Table 2: Relative Androgenic Activity

| Androgen | Relative Potency (compared to Testosterone) | Reference |

| This compound | Similar | |

| Dihydrotestosterone (DHT) | More potent |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 11-KT's non-reproductive functions.

Quantification of this compound

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate quantification of steroid hormones.

-

Sample Preparation:

-

Plasma or serum samples are subjected to protein precipitation using a solvent like acetonitrile.

-

The supernatant is then purified using solid-phase extraction (SPE) to isolate the steroid fraction.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

A C18 reverse-phase column is typically used to separate 11-KT from other steroids based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Multiple reaction monitoring (MRM) is used for specific and sensitive detection of 11-KT and its internal standard.

-

LC-MS/MS workflow for 11-KT quantification.

Androgen Receptor Activation Assay

Method: Luciferase Reporter Assay

This assay measures the ability of a compound to activate the androgen receptor (AR).

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293, PC-3) is cultured in androgen-depleted medium.

-

Cells are co-transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen response element (ARE).

-

-

Treatment and Lysis:

-

Transfected cells are treated with varying concentrations of 11-KT or other androgens.

-

After incubation, the cells are lysed to release the luciferase enzyme.

-

-

Luminescence Measurement:

-

A luciferase substrate is added to the cell lysate.

-

The resulting luminescence, which is proportional to AR activation, is measured using a luminometer.

-

Luciferase reporter assay workflow.

In Vitro Immune Cell Function Assay

Method: Macrophage Polarization and Cytokine Analysis

This protocol assesses the effect of 11-KT on macrophage activation.

-

Macrophage Differentiation:

-

Monocytes (e.g., from human peripheral blood or THP-1 cell line) are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

-

Treatment:

-

Differentiated macrophages are treated with 11-KT in the presence or absence of polarizing stimuli (e.g., LPS and IFN-γ for M1, IL-4 for M2).

-

-

Analysis:

-

Gene Expression: RNA is extracted, and qPCR is performed to measure the expression of M1 (e.g., TNF-α, IL-6) and M2 (e.g., Arginase-1, CD206) marker genes.

-

Cytokine Secretion: The concentration of cytokines in the culture supernatant is measured by ELISA.

-

In Vitro Osteoblast Differentiation Assay

Method: Mineralization Assay

This protocol evaluates the effect of 11-KT on osteoblast function.

-

Cell Culture:

-

Osteoblast precursor cells (e.g., MC3T3-E1) are cultured in osteogenic differentiation medium.

-

-

Treatment:

-

Cells are treated with varying concentrations of 11-KT.

-

-

Analysis:

-

Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.

-

Mineralization: After several weeks of culture, the formation of mineralized nodules is assessed by Alizarin Red S staining.

-

Signaling Pathways

11-KT exerts its effects primarily through the canonical androgen receptor signaling pathway.

Canonical androgen receptor signaling pathway for 11-KT.

Conclusion and Future Directions

The expanding body of research on this compound reveals its multifaceted role in vertebrate physiology, extending far beyond its initial characterization as a fish reproductive hormone. Its involvement in the stress response, immune function, growth, and metabolism in mammals highlights its potential as a diagnostic biomarker and a therapeutic target for a range of conditions. The experimental protocols and data presented in this guide provide a foundation for further investigation into the non-reproductive functions of this potent androgen. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse effects and exploring its clinical relevance in various human diseases.

References

- 1. A direct effect of testosterone on muscle cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro human hepatocyte-based experimental systems for the evaluation of human drug metabolism, drug-drug interactions, and drug toxicity in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 11-Ketotestosterone: An In-Depth Technical Guide to its Biosynthesis from Adrenal Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Ketotestosterone (11-KT) is emerging as a significant androgen in human physiology and pathophysiology. While historically recognized as the primary androgen in teleost fish, recent advancements in analytical techniques have revealed its substantial presence and potent activity in humans.[1][2] Unlike testosterone, which is predominantly of gonadal origin in males, 11-KT is primarily synthesized from adrenal precursors, making it a key player in conditions of adrenal androgen excess and a potential therapeutic target.[3][4] This technical guide provides a comprehensive overview of the biosynthetic pathways of this compound from adrenal precursors, detailing the enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies.

Biosynthetic Pathways of this compound

The adrenal cortex, specifically the zona reticularis, is the primary source of C19 steroid precursors for 11-KT synthesis.[5] The biosynthesis of 11-KT from these adrenal androgens occurs through two principal pathways, originating from androstenedione (A4) and testosterone (T), respectively. These pathways involve a series of enzymatic conversions in both the adrenal gland and peripheral tissues.

Pathway 1: From Androstenedione (A4)

This pathway represents the major route for 11-KT production.

-

11β-Hydroxylation of Androstenedione: The initial and rate-limiting step is the conversion of androstenedione (A4) to 11β-hydroxyandrostenedione (11-OHA4). This reaction is catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) , which is predominantly expressed in the adrenal gland.

-

Oxidation to 11-Ketoandrostenedione: 11-OHA4 is then oxidized to 11-ketoandrostenedione (11-KA4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) . This conversion primarily occurs in peripheral tissues.

-

Reduction to this compound: The final step is the reduction of 11-KA4 to this compound (11-KT). This reaction is catalyzed by aldo-keto reductase family 1 member C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5.

Pathway 2: From Testosterone (T)

A secondary, less prominent pathway to 11-KT involves the direct conversion of testosterone.

-

11β-Hydroxylation of Testosterone: Testosterone (T) can be directly hydroxylated to form 11β-hydroxytestosterone (11-OHT) by CYP11B1 in the adrenal gland.

-

Oxidation to this compound: 11-OHT is subsequently oxidized to 11-KT by HSD11B2 in peripheral tissues.

Key Enzymes in this compound Biosynthesis

The efficient synthesis of 11-KT is dependent on the coordinated action of three key enzymes:

-

CYP11B1 (11β-hydroxylase): A mitochondrial cytochrome P450 enzyme primarily located in the adrenal cortex. Its expression and activity are regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) being the principal stimulator.

-

HSD11B2 (11β-hydroxysteroid dehydrogenase type 2): A microsomal enzyme responsible for the oxidation of 11β-hydroxysteroids. It is expressed in various tissues, including the kidneys, colon, and sweat glands.

-

AKR1C3 (Aldo-keto reductase family 1 member C3): A cytosolic NADP(H)-dependent oxidoreductase with broad substrate specificity. It plays a crucial role in the synthesis of potent androgens and is highly expressed in the prostate and adrenal glands.

Quantitative Data

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Product | Km (µM) | Vmax (relative activity) | Catalytic Efficiency (Vmax/Km) |

| AKR1C3 | 11-Ketoandrostenedione | This compound | - | - | ~8-fold higher than for Androstenedione |

| Androstenedione | Testosterone | - | - | - | |

| 5α-Androstanedione | Dihydrotestosterone | - | - | - | |

| HSD11B2 | 11β-Hydroxyandrostenedione | 11-Ketoandrostenedione | 0.77 (±0.07) | 1.73 (±0.48) | 2.25 |

| 11β-Hydroxytestosterone | This compound | 0.10 (±0.01) | 0.31 (±0.18) | 3.1 | |

| Cortisol | Cortisone | 0.38 (±0.02) | 0.03 (±0.001) | 0.08 |

Data compiled from multiple sources. Note: Direct comparative values for Vmax were not consistently available and are presented as relative efficiencies where possible.

Table 2: Circulating Steroid Hormone Levels in Healthy Adults (nmol/L)

| Steroid | Premenopausal Women | Postmenopausal Women | Men |

| This compound (11-KT) | 0.4 - 1.2 | 0.3 - 1.0 | 0.3 - 1.1 |

| 11-Ketoandrostenedione (11-KA4) | 1.0 - 3.5 | 0.8 - 3.0 | 1.0 - 3.2 |

| 11β-Hydroxyandrostenedione (11-OHA4) | 2.0 - 7.0 | 1.5 - 6.0 | 2.0 - 6.5 |

| Testosterone (T) | 0.5 - 2.5 | 0.3 - 1.5 | 10 - 35 |

| Androstenedione (A4) | 1.5 - 6.0 | 1.0 - 4.0 | 2.0 - 7.0 |

| Dehydroepiandrosterone (DHEA) | 5 - 25 | 2 - 15 | 5 - 25 |

Concentrations are approximate and can vary based on age, time of day, and analytical method.

Signaling Pathways and Regulation

The biosynthesis of 11-KT is intricately regulated at the transcriptional level of its key enzymes.

Regulation of CYP11B1

The expression of CYP11B1 is primarily under the control of the HPA axis. ACTH, released from the pituitary gland, binds to its receptor (MC2R) on adrenal cortical cells, activating the cAMP/PKA signaling cascade. This leads to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein) and the induction of steroidogenic factor-1 (SF-1), which in turn drive the transcription of the CYP11B1 gene.

Regulation of AKR1C3

The transcriptional regulation of AKR1C3 is complex and involves multiple transcription factors. The basal expression of AKR1C3 is maintained by members of the Sp family of transcription factors, particularly Sp1 and Sp3, which bind to GC-boxes in the promoter region. Additionally, androgen receptor (AR) signaling can influence AKR1C3 expression, creating a potential feed-forward loop in androgen synthesis.

Experimental Protocols

In Vitro Steroidogenesis Assay using H295R Cells

The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of adrenal androgens.

Materials:

-

H295R cells (ATCC CRL-2128)

-

DMEM/F12 medium supplemented with fetal bovine serum (FBS) and ITS+ supplement

-

24-well cell culture plates

-

Test compounds and controls (e.g., forskolin as a stimulator)

-

Cell viability assay kit (e.g., MTT or similar)

-

LC-MS/MS system for steroid analysis

Protocol:

-

Cell Culture: Maintain H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 24-well plates at an appropriate density and allow them to acclimate for 24 hours.

-

Exposure: Replace the medium with fresh medium containing the test compounds at various concentrations. Include appropriate solvent controls and positive/negative controls. Incubate for 48 hours.

-

Sample Collection: After the exposure period, collect the cell culture medium for steroid analysis.

-

Cell Viability: Assess cell viability in each well using a standard assay to account for any cytotoxic effects of the test compounds.

-

Steroid Analysis: Quantify the concentrations of this compound and its precursors in the collected medium using a validated LC-MS/MS method.

Quantification of Steroid Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroid hormones in biological matrices.

Protocol Overview:

-

Sample Preparation:

-

Internal Standard Spiking: Add a mixture of stable isotope-labeled internal standards to the serum or plasma samples to correct for matrix effects and variations in extraction efficiency.

-

Protein Precipitation: Precipitate proteins using a solvent such as methanol or acetonitrile.

-

Liquid-Liquid Extraction: Extract the steroids from the supernatant using an organic solvent like methyl tert-butyl ether (MTBE).

-

Derivatization (Optional): For enhanced sensitivity of some steroids, derivatization may be performed.

-

Reconstitution: Evaporate the organic solvent and reconstitute the dried extract in the mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 or similar column.

-

Use a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium fluoride to achieve chromatographic separation of the different steroid isomers.

-

-

MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor-to-product ion transitions for each steroid and internal standard to ensure high selectivity and sensitivity.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each steroid in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

-

Conclusion

The biosynthesis of this compound from adrenal precursors is a complex and highly regulated process involving key enzymes in both the adrenal gland and peripheral tissues. Understanding these pathways is crucial for elucidating the role of 11-KT in various physiological and pathological states. The methodologies outlined in this guide provide a framework for researchers to investigate the synthesis and regulation of this potent androgen, paving the way for the development of novel diagnostic and therapeutic strategies for androgen-related disorders. The continued study of 11-oxygenated androgens promises to reshape our understanding of androgen biology.

References

- 1. search.lib.asu.edu [search.lib.asu.edu]

- 2. Circulating 11-oxygenated androgens across species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Significance of 11-Ketotestosterone in Vertebrates: A Technical Guide

Abstract

11-Ketotestosterone (11-KT) is a potent androgen whose evolutionary significance is marked by a fascinating divergence in its primary role across vertebrate lineages. Once considered predominantly the principal androgen in teleost fish, responsible for male sexual differentiation and reproductive behavior, recent advancements in analytical chemistry have resurrected its importance in mammals, including humans. In primates, 11-KT emerges as a major bioactive androgen of adrenal origin, playing a significant role in conditions of androgen excess. This guide provides an in-depth examination of the evolutionary history of 11-KT, its biosynthetic pathways, mechanism of action, and physiological roles across different vertebrate classes. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for professionals in research and drug development.

Introduction: The Evolution of Androgen Signaling

Vertebrate sexual characteristics are profoundly influenced by androgens, a class of steroid hormones. The evolution of androgenic signaling is a story of gene duplication and functional diversification. Nuclear steroid hormone receptors, including the Androgen Receptor (AR), evolved from a single ancestral gene through multiple duplication events.[1] The progenitors of the AR and progesterone receptor arose from a duplication event approximately 400 million years ago.[1] This molecular evolution allowed for the emergence of novel hormone-receptor partnerships and the increasingly complex regulation of sexual dimorphism and reproductive physiology.[2]

While testosterone (T) and its more potent derivative, 5α-dihydrotestosterone (DHT), are the canonical androgens in most terrestrial vertebrates, the teleost fish lineage heavily relies on 11-KT.[3][4] This divergence highlights the evolutionary plasticity of endocrine systems. The re-emergence of 11-KT as a key adrenal androgen in humans underscores a complex evolutionary narrative, where pathways retained from ancient ancestors can be repurposed for significant physiological roles.

Biosynthesis of this compound: A Comparative Overview

The production of 11-KT involves the enzymatic modification of androgen precursors. While the fundamental pathway shares common enzymes across vertebrates, the primary site of synthesis and the precursor molecules can differ significantly.

In Teleost Fish: 11-KT is primarily synthesized in the gonads from testosterone. The key enzymes involved are 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase (11β-HSD).

In Mammals: The synthesis of 11-KT is predominantly an adrenal process, with further conversion occurring in peripheral tissues. Two main pathways originating from adrenal precursors have been identified.

-

Pathway 1: Testosterone is converted to 11β-hydroxytestosterone (11OHT) by CYP11B1, which is then converted to 11-KT by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).

-

Pathway 2: Androstenedione (A4) is converted to 11β-hydroxyandrostenedione (11OHA4) by CYP11B1. 11OHA4 is then converted to 11-ketoandrostenedione (11KA4) by HSD11B2. Finally, 11KA4 is converted to 11-KT by aldo-keto reductase family 1 member C3 (AKR1C3).

The following diagram illustrates the primary mammalian biosynthetic pathways leading to this compound.

Caption: Mammalian this compound biosynthesis pathways.

Mechanism of Action: Androgen Receptor Activation

Like other androgens, 11-KT exerts its physiological effects by binding to and activating the Androgen Receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR typically homodimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

Studies have shown that 11-KT and its 5α-reduced metabolite, 11-ketodihydrotestosterone (11-KDHT), are potent agonists of the human AR, with binding affinities and transactivation capacities comparable to T and DHT, respectively. This potent activity is central to its physiological relevance in both fish and mammals.

The diagram below outlines the canonical androgen receptor signaling pathway.

Caption: Generalized androgen receptor signaling pathway.

Evolutionary Roles of this compound

Teleost Fish: The Primary Androgen

In many teleost fish, 11-KT is the most potent and abundant androgen, superseding testosterone in its functional importance. It is essential for a wide range of male-specific functions, including:

-

Spermatogenesis: 11-KT is a critical inducer of sperm production.

-

Secondary Sexual Characteristics: It stimulates the development of nuptial coloration, body shape modifications, and other male ornaments.

-

Reproductive Behavior: 11-KT is linked to male territoriality, aggression, and courtship displays.

-

Gonadal Development: It plays a key role in testis growth and the transition from juvenile ovary-to-testis in some species.

Interestingly, 11-KT also has documented roles in female fish, particularly in sturgeon, where high concentrations are correlated with ovarian development prior to yolk deposition.

Mammals: A Resurrected Adrenal Androgen

For decades, 11-KT was considered of minor importance in mammals. However, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have revealed it to be a significant circulating androgen derived from the adrenal glands. Unlike in fish, circulating levels of 11-KT are often similar between males and females in primate species.

Its production is primarily from adrenal-derived precursors, and it is now recognized as a key biomarker in several human conditions involving androgen excess, such as:

-

Congenital Adrenal Hyperplasia (CAH): Patients with 21-hydroxylase deficiency exhibit high levels of 11-oxygenated androgens, making 11-KT a crucial marker for disease monitoring.

-

Polycystic Ovary Syndrome (PCOS): 11-KT has been shown to be elevated in women with PCOS, pointing to a significant adrenal contribution to the hyperandrogenism in this syndrome.

-

Premature Adrenarche: 11-KT is the dominant circulating bioactive androgen during this developmental stage.

-

Castration-Resistant Prostate Cancer (CRPC): Adrenal-derived 11-KT and 11-KDHT are implicated in driving AR signaling in CRPC, making their biosynthetic pathways a target for novel therapies.

Other Vertebrates

The presence and role of 11-KT in other vertebrate classes like amphibians, reptiles, and birds are less extensively studied. However, its detection in species such as the urodele amphibian Necturus maculosus suggests a broader, albeit perhaps less dominant, role throughout vertebrate evolution than previously appreciated.

Quantitative Data Summary

Quantitative analysis is crucial for understanding the relative importance and potency of 11-KT. The following tables summarize key data from the literature.

Table 1: Comparative Binding Affinities to the Human Androgen Receptor (AR) This table presents the inhibitor constant (Ki) values, indicating the concentration of androgen required to displace 50% of a radiolabeled ligand from the AR. A lower Ki value signifies higher binding affinity.

| Androgen | Apparent Ki (nM) |

| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 |

| Dihydrotestosterone (DHT) | 22.7 |

| Testosterone (T) | 34.3 |

| This compound (11-KT) | 80.8 |

| Data sourced from competitive whole-cell binding assays. |

Table 2: Representative Circulating Concentrations of this compound This table provides examples of plasma/serum concentrations of 11-KT in different species and contexts.

| Species | Sex / Condition | Plasma/Serum Concentration | Citation |

| Coho Salmon | Male (Spawning) | 80 - 150 ng/mL | |

| Coho Salmon | Female (Spawning) | 4 - 12 ng/mL | |

| Human | Adult Male | 234 ± 47 pg/mL | |

| Human | Adult Female | 250 ± 66 pg/mL | |

| Human | Premature Adrenarche | Dominant bioactive androgen |

Key Experimental Protocols

Reproducible and validated methodologies are the bedrock of endocrinology research. Below are detailed protocols for two key experimental procedures used in the study of this compound.

Protocol: Quantification of 11-KT by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying steroid hormones due to its high specificity and sensitivity.

Objective: To accurately measure the concentration of 11-KT in serum or plasma.

Methodology:

-

Sample Preparation:

-

Thaw frozen serum/plasma samples on ice.

-

To a 100 µL aliquot of sample, add an internal standard (e.g., a stable isotope-labeled version of 11-KT) to correct for sample loss during processing.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the proteins.

-

Alternatively, perform liquid-liquid extraction using a solvent such as methyl tert-butyl ether (MTBE) to isolate the steroids from the aqueous sample matrix.

-

-

Chromatographic Separation (LC):

-

Inject the extracted and dried sample (reconstituted in mobile phase) into an HPLC or UPLC system.

-

Utilize a reverse-phase column (e.g., C18) to separate the steroids based on their hydrophobicity.

-

Employ a gradient elution program with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium fluoride to improve ionization.

-

-

Detection and Quantification (MS/MS):

-

The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI, in positive mode).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

The precursor ion (the protonated molecule [M+H]⁺ of 11-KT, m/z 303) is selected in the first quadrupole.

-

The precursor ion is fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to 11-KT.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.

-

Protocol: Androgen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound (like 11-KT) to bind to the AR by measuring its competition with a high-affinity radiolabeled androgen.

Objective: To determine the relative binding affinity of 11-KT for the AR.

Methodology:

-

Receptor Preparation:

-

The source of the AR can be cytosol isolated from a target tissue (e.g., rat prostate) or a recombinant AR protein expressed in a cell line.

-

-

Assay Execution (96-well plate format):

-

Add a constant, low concentration of a high-affinity radiolabeled AR ligand (e.g., [³H]-R1881 or [³H]-Mibolerone) to each well.

-

Add increasing concentrations of the unlabeled "cold" competitor ligand. This includes:

-

A reference compound (e.g., DHT) to generate a standard curve.

-

The test compound (11-KT).

-

A negative control (vehicle only) to determine total binding.

-

A high concentration of unlabeled reference compound for non-specific binding determination.

-

-

Add the AR preparation to each well.

-

Incubate the plate (e.g., overnight at 4°C) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal absorption or filtration.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The IC₅₀ value is inversely proportional to the binding affinity of the test compound. The inhibitor constant (Ki) can be calculated from the IC₅₀ value.

-

The workflow for this assay is visualized below.

Caption: Experimental workflow for an AR competitive binding assay.

Evolutionary Synthesis and Future Directions

The story of this compound is a compelling example of evolutionary tinkering, where a single molecule's role has been dramatically shaped by lineage-specific pressures and opportunities. Its dominance in teleosts represents a specialized adaptation for reproductive success in aquatic environments. Conversely, its re-emergence in mammals as a product of the adrenal stress axis highlights the retention and repurposing of ancient biosynthetic pathways.

For researchers and drug development professionals, this dual identity is of profound importance.

-

In Environmental Science and Aquaculture: Understanding 11-KT's role is critical for assessing endocrine disruption in fish and for optimizing aquaculture practices.

-

In Clinical Medicine: The recognition of 11-KT as a key adrenal androgen opens new avenues for diagnosing and treating hyperandrogenic disorders. The enzymes in its biosynthetic pathway, such as AKR1C3 and HSD11B2, represent promising targets for novel therapeutics, particularly in the context of castration-resistant prostate cancer and PCOS.

Future research should focus on elucidating the role of 11-KT in less-studied vertebrate groups and further exploring the regulatory mechanisms that govern its tissue-specific synthesis and action. A deeper understanding of the co-evolution of 11-KT and the androgen receptor will continue to provide fundamental insights into vertebrate endocrinology and offer new strategies for therapeutic intervention.

References

- 1. Evolution of androgen receptors contributes to species variation in androgenic regulation of communication signals in electric fishes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Evolutionary History and Functional Characterization of Androgen Receptor Genes in Jawed Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

11-Ketotestosterone: A Technical Guide to a Potent Non-Aromatizable Androgen

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketotestosterone (11-KT) is an oxidized and potent agonist of the androgen receptor (AR).[1][2][3] Unlike testosterone, 11-KT is a non-aromatizable androgen, meaning it cannot be converted into estrogens, making it a molecule of significant interest for therapeutic applications where pure androgenic effects are desired.[4][5] This document provides a comprehensive technical overview of 11-KT, including its signaling pathways, metabolic fate, comparative androgenic potency, and detailed experimental protocols for its characterization.

Introduction

Historically recognized as the primary androgen in teleost fish, this compound (11-KT) has emerged as a significant bioactive androgen in humans. It is an oxidized metabolite of testosterone and is increasingly implicated in various physiological and pathophysiological conditions, including adrenarche, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC). Its inability to be converted to estrogens by aromatase presents a unique therapeutic opportunity, avoiding estrogen-mediated side effects. This guide delves into the core technical aspects of 11-KT to support ongoing research and development efforts.

Signaling Pathway

11-KT exerts its biological effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. The AR dimer then binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the modulation of gene transcription.

Metabolism and Synthesis

11-KT is synthesized from adrenal and gonadal androgens through a series of enzymatic reactions. The primary precursors are androstenedione (A4) and testosterone (T). The key enzymes involved in its synthesis are cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). 11-KT can be further metabolized to 11-ketodihydrotestosterone (11-KDHT), another potent androgen. Inactivation of 11-KT and 11-KDHT primarily occurs through glucuronidation or conversion to inactive metabolites.

Quantitative Data: Comparative Androgenic Activity

The androgenic activity of 11-KT has been compared to that of testosterone (T) and dihydrotestosterone (DHT) in various studies. The following tables summarize the key quantitative data regarding their binding affinity to the androgen receptor and their potency in activating AR-mediated gene transcription.

Table 1: Androgen Receptor Binding Affinity

| Compound | Ki (nM) | Relative Binding Affinity (%) vs. Mibolerone | Source |

| Mibolerone (synthetic) | 0.38 | 100 | |

| Dihydrotestosterone (DHT) | 22.7 | 104.7 ± 11.2 | |

| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 | 73.0 ± 12.0 | |

| Testosterone (T) | 34.3 | 21.0 ± 2.6 | |

| This compound (11-KT) | 80.8 | 10.9 ± 1.8 |

Table 2: Androgen Receptor Transactivation Potency (EC50)

| Compound | EC50 (nM) | Relative Potency (%) vs. Mibolerone | Source |

| Mibolerone (synthetic) | - | 100 | |

| Dihydrotestosterone (DHT) | 3.0 | 120.4 ± 11.0 | |

| 11-Ketodihydrotestosterone (11-KDHT) | 1.3 | 108.4 ± 11.2 | |

| Testosterone (T) | - | 23.6 ± 2.9 | |

| This compound (11-KT) | - | 15.3 ± 2.2 |

Note: Ki and EC50 values can vary between different studies and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the androgenic properties of 11-KT. The following are protocols for key experiments.

Whole-Cell Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of 11-KT to the androgen receptor.

-

Cell Line: COS-1 cells (or other suitable cell lines) transiently transfected with a human androgen receptor expression vector (e.g., pSVARo).

-

Radioligand: [³H]-Mibolerone (a high-affinity synthetic androgen).

-

Protocol:

-

Seed COS-1 cells in 24-well plates and transfect with the AR expression vector.

-

After 24-48 hours, wash the cells with an appropriate buffer.

-

Incubate the cells with a fixed concentration of [³H]-Mibolerone (e.g., 0.2 nM) and increasing concentrations of unlabeled competitor steroids (Mibolerone, DHT, T, 11-KDHT, and 11-KT) for 16 hours at 4°C.

-

To determine non-specific binding, include wells with a high concentration of unlabeled Mibolerone.

-

After incubation, wash the cells to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay for AR Transactivation

This assay measures the ability of 11-KT to activate AR-mediated gene transcription.

-

Cell Line: HEK293 or COS-1 cells.

-

Plasmids:

-

An AR expression vector (e.g., pCMV-hAR).

-

A luciferase reporter plasmid containing androgen response elements (AREs) (e.g., pARE-Luc).

-

A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

After 4-6 hours, replace the transfection medium with fresh medium containing 10% charcoal-stripped fetal bovine serum (CSS) to remove endogenous androgens.

-

24 hours post-transfection, treat the cells with serial dilutions of 11-KT, DHT (positive control), and a vehicle control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the agonist concentration to determine the EC50 value.

-

Cell Proliferation Assay

This assay assesses the effect of 11-KT on the proliferation of androgen-dependent cells.

-

Cell Line: LNCaP or VCaP prostate cancer cell lines.

-

Protocol:

-

Seed cells in a 96-well plate in their regular growth medium.

-

After 24 hours, switch to a medium containing charcoal-stripped serum for 48 hours to deplete endogenous androgens.

-

Treat the cells with various concentrations of 11-KT, DHT (positive control), and a vehicle control.

-

Incubate for a specified period (e.g., 5-7 days), replacing the medium with fresh treatment every 2-3 days.

-

Assess cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

-

For the MTT assay, add MTT solution to the wells, incubate for 4 hours, and then add a solubilizing agent.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Plot the absorbance (or cell number) against the agonist concentration.

-

Conclusion

This compound is a potent, non-aromatizable androgen with significant physiological and pathological relevance. Its unique properties make it a compelling molecule for further investigation and potential therapeutic development. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to unravel the full potential of 11-KT. As research in this area continues, a deeper understanding of its role in human health and disease will undoubtedly emerge, paving the way for novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Biological functions and Synthesis of this compound (11-KT)_Chemicalbook [chemicalbook.com]

The Endogenous Roles of 11-Ketotestosterone in Female Physiology: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Historically recognized as the most potent, non-aromatizable androgen in male teleost fish, 11-Ketotestosterone (11-KT) is emerging as a significant, physiologically relevant steroid in females across various vertebrate classes, including mammals. This technical guide synthesizes current research on the endogenous roles of 11-KT in female physiology, detailing its biosynthesis, circulating levels, physiological functions, and mechanisms of action. This document provides an in-depth overview intended to inform future research and therapeutic development.

Introduction

This compound (11-KT) is a C19 steroid hormone long established as the principal androgen in many male fish species, where it governs spermatogenesis and the development of secondary sexual characteristics[1][2]. It is a non-aromatizable androgen, meaning it cannot be converted to estrogens, a key feature distinguishing its action from testosterone. While its function in males is well-documented, a growing body of evidence reveals that 11-KT is endogenously produced in females and exerts significant physiological effects, particularly in the context of reproduction. Recent studies have also identified 11-KT as a major androgen in human females, with circulating levels comparable to testosterone, challenging the conventional understanding of androgen biology[3]. This guide explores the multifaceted roles of this potent androgen in female physiology.

Biosynthesis of this compound in Females

The synthesis of 11-KT from testosterone involves a two-step enzymatic process. While first characterized in the gonads of fish, the key enzymes have also been identified in the ovaries and adrenal glands of mammals[3][4]. The primary pathway involves the conversion of testosterone to 11β-hydroxytestosterone (11-OHT) by the enzyme 11β-hydroxylase (encoded by the CYP11B1 gene). Subsequently, 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) oxidizes 11-OHT to form 11-KT. In some species, an alternative pathway exists where androstenedione is first converted to 11β-hydroxyandrostenedione, which is then metabolized to 11-KT. In humans, ovarian theca cells and the adrenal glands are primary sites of the enzymes necessary for 11-KT production.

Physiological Levels of this compound in Females